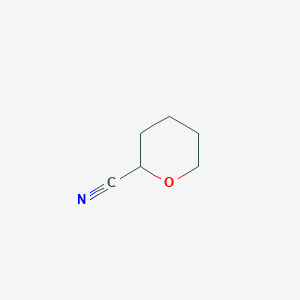
Tetrahydro-2h-pyran-2-carbonitrile
Overview
Description
Tetrahydro-2H-pyran-2-carbonitrile is a heterocyclic organic compound with the molecular formula C6H9NO It is a derivative of tetrahydropyran, a six-membered ring containing five carbon atoms and one oxygen atom The compound is characterized by the presence of a nitrile group (-CN) attached to the second carbon atom of the tetrahydropyran ring
Mechanism of Action
Target of Action
Tetrahydro-2h-pyran-2-carbonitrile is a complex organic compound with a broad spectrum of potential biological and pharmaceutical properties
Mode of Action
It is known that pyran derivatives, which include this compound, can interact with various biological targets due to their broad spectrum of biological and pharmaceutical properties . The specific interactions of this compound with its targets and the resulting changes are subjects of ongoing research.
Result of Action
Given the broad spectrum of biological and pharmaceutical properties of pyran derivatives , it is likely that this compound could have a wide range of molecular and cellular effects
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tetrahydro-2H-pyran-2-carbonitrile typically involves the cyclization of appropriate precursors under specific conditions. . This method involves the formation of a six-membered ring through the cyclization of a linear precursor containing a nitrile group.
Another approach involves the one-pot condensation of substituted aromatic aldehydes, malononitrile, and 1,3-dicarbonyl compounds under various catalytic conditions such as nanocatalysis, transition metal catalysis, acid-base catalysis, and organocatalysis . These reactions are typically carried out in solvents like ethanol or acetonitrile and may require the use of catalysts like calcium carbonate or ammonium acetate .
Industrial Production Methods
Industrial production of this compound may involve scalable and efficient synthetic routes that can be carried out under mild conditions. For example, the use of metal-free ring-expansion reactions of monocyclopropanated pyrroles and furans has been developed to produce highly functionalized tetrahydropyran derivatives . These methods are designed to be cost-effective and environmentally friendly, making them suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
Tetrahydro-2H-pyran-2-carbonitrile can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. The compound’s reactivity is influenced by the presence of the nitrile group and the tetrahydropyran ring.
Common Reagents and Conditions
Oxidation: Oxidation reactions may involve reagents like potassium permanganate or chromium trioxide, which can oxidize the tetrahydropyran ring to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, which reduce the nitrile group to primary amines.
Substitution: Substitution reactions may involve nucleophiles such as amines, alcohols, or thiols, which can replace the nitrile group or other substituents on the ring.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound may yield tetrahydro-2H-pyran-2-carboxylic acid, while reduction may produce tetrahydro-2H-pyran-2-amine.
Scientific Research Applications
Tetrahydro-2H-pyran-2-carbonitrile has a wide range of applications in scientific research:
Comparison with Similar Compounds
Tetrahydro-2H-pyran-2-carbonitrile can be compared with other similar compounds, such as:
Tetrahydropyran-4-carbonitrile: This compound has the nitrile group attached to the fourth carbon atom of the tetrahydropyran ring, resulting in different reactivity and properties.
2H-Chromenes: These compounds have a fused aromatic ring, which imparts unique electronic and steric effects.
Tetrahydropyridine derivatives: These compounds contain a nitrogen atom in the ring, leading to different chemical and biological activities.
Properties
IUPAC Name |
oxane-2-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NO/c7-5-6-3-1-2-4-8-6/h6H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNHZORZALMMUQW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCOC(C1)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
111.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5397-43-3 | |
| Record name | NSC4206 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4206 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



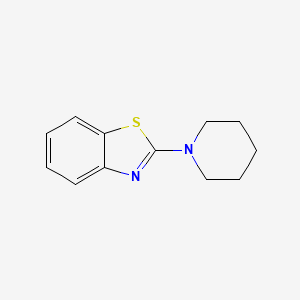
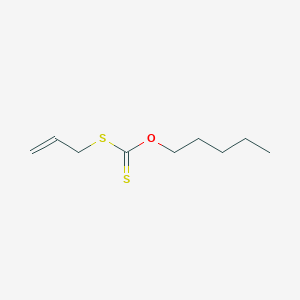
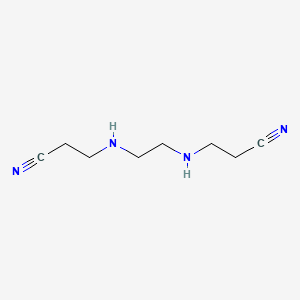


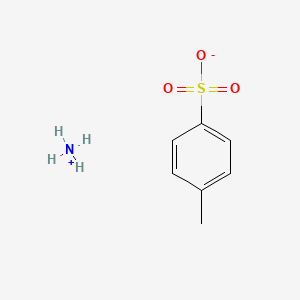
![N-[2-((2-[(2-Aminopropanoyl)amino]propanoyl)amino)propanoyl]alanine](/img/structure/B1605413.png)


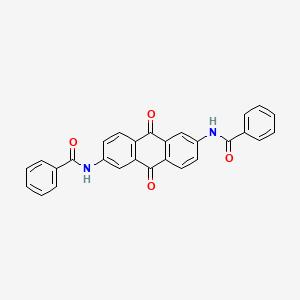

![2-[Methyl(methylsulfonyl)amino]benzoic acid](/img/structure/B1605425.png)

